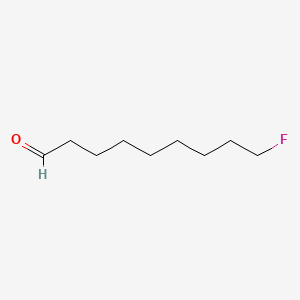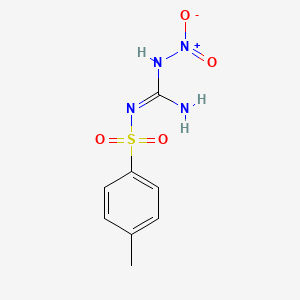
2-(4-methylphenyl)sulfonyl-1-nitroguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)sulfonyl-1-nitroguanidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a 4-methylphenyl ring and a nitroguanidine moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)sulfonyl-1-nitroguanidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with nitroguanidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
2-(4-methylphenyl)sulfonyl-1-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: The nitroguanidine moiety can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitroguanidine moiety.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonyl derivatives.
科学的研究の応用
2-(4-methylphenyl)sulfonyl-1-nitroguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(4-methylphenyl)sulfonyl-1-nitroguanidine involves its interaction with specific molecular targets and pathways. The nitroguanidine moiety can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-(4-methylphenyl)sulfonyl-1-nitroguanidine can be compared with other similar compounds such as:
4-methylsulfonylphenyl derivatives: These compounds share the sulfonyl group attached to a 4-methylphenyl ring but differ in the functional groups attached to the sulfonyl group.
Nitroguanidine derivatives: These compounds share the nitroguanidine moiety but differ in the substituents attached to the guanidine group.
The uniqueness of this compound lies in its combination of the sulfonyl and nitroguanidine groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
5465-99-6 |
|---|---|
分子式 |
C8H10N4O4S |
分子量 |
258.26 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfonyl-1-nitroguanidine |
InChI |
InChI=1S/C8H10N4O4S/c1-6-2-4-7(5-3-6)17(15,16)11-8(9)10-12(13)14/h2-5H,1H3,(H3,9,10,11) |
InChIキー |
WEMBZGRFZJFXLR-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



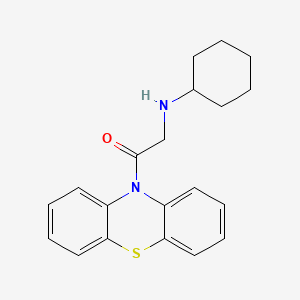
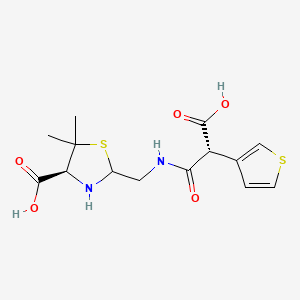
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
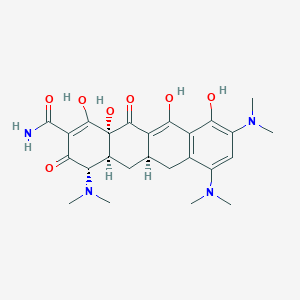
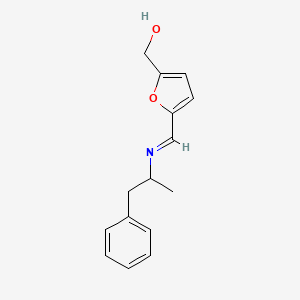


![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

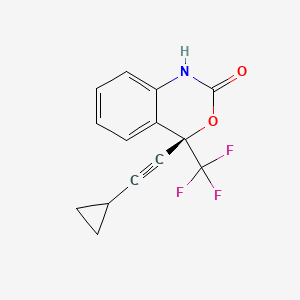

![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
